molecular formula C11H9F2N B11722599 1-(2,5-Difluorophenyl)cyclobutanecarbonitrile

1-(2,5-Difluorophenyl)cyclobutanecarbonitrile

Cat. No.: B11722599
M. Wt: 193.19 g/mol
InChI Key: OMNYALHSYCZXCT-UHFFFAOYSA-N
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Description

1-(2,5-Difluorophenyl)cyclobutanecarbonitrile is a chemical compound with the molecular formula C11H9F2N and a molecular weight of 193.19 g/mol. It is characterized by the presence of a cyclobutane ring attached to a 2,5-difluorophenyl group and a carbonitrile group. This compound is primarily used as a research chemical and serves as a building block for the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Difluorophenyl)cyclobutanecarbonitrile typically involves the reaction of 2,5-difluorobenzyl chloride with cyclobutanecarbonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Difluorophenyl)cyclobutanecarbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The cyclobutane ring can be oxidized to form corresponding ketones or carboxylic acids under strong oxidizing conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products

    Substitution: Formation of substituted phenyl derivatives.

    Reduction: Formation of 1-(2,5-difluorophenyl)cyclobutylamine.

    Oxidation: Formation of cyclobutanone or cyclobutanecarboxylic acid derivatives.

Scientific Research Applications

1-(2,5-Difluorophenyl)cyclobutanecarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities and interactions with various biomolecules.

    Medicine: Explored as a precursor for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-Difluorophenyl)cyclobutanecarbonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Difluorophenyl)cyclobutanecarbonitrile: Similar structure with fluorine atoms at different positions on the phenyl ring.

    1-(2,6-Difluorophenyl)cyclobutanecarbonitrile: Another isomer with fluorine atoms at the 2 and 6 positions.

Uniqueness

1-(2,5-Difluorophenyl)cyclobutanecarbonitrile is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and interactions with other molecules. This unique structure allows for the synthesis of distinct derivatives and exploration of specific biological activities.

Properties

Molecular Formula

C11H9F2N

Molecular Weight

193.19 g/mol

IUPAC Name

1-(2,5-difluorophenyl)cyclobutane-1-carbonitrile

InChI

InChI=1S/C11H9F2N/c12-8-2-3-10(13)9(6-8)11(7-14)4-1-5-11/h2-3,6H,1,4-5H2

InChI Key

OMNYALHSYCZXCT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C#N)C2=C(C=CC(=C2)F)F

Origin of Product

United States

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